molecular formula C21H26O B12530717 [6-(Benzyloxy)-5,5-dimethylhex-3-en-3-yl]benzene CAS No. 673474-47-0

[6-(Benzyloxy)-5,5-dimethylhex-3-en-3-yl]benzene

Cat. No.: B12530717
CAS No.: 673474-47-0
M. Wt: 294.4 g/mol
InChI Key: SMBDTYIJQGSKOE-UHFFFAOYSA-N
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Description

[6-(Benzyloxy)-5,5-dimethylhex-3-en-3-yl]benzene is a synthetic organic compound featuring a benzene ring linked to a complex hexenyl chain. This chain is distinguished by a benzyloxy ether group at the 6-position and two methyl groups at the 5-position, creating a sterically hindered, geminal-dimethyl center. The structure also contains a double bond at the 3-position of the hexenyl chain, which introduces a site of unsaturation that can be exploited for further chemical modification. The presence of the benzyloxy group makes this compound a potential intermediate or building block in organic synthesis, particularly in the development of more complex molecules for medicinal chemistry and materials science. The strategic placement of the double bond and ether functionality offers researchers handles for various chemical transformations, including hydrogenation, oxidation, and cross-coupling reactions. As a C(sp3)-rich scaffold, compounds of this class are of significant interest in modern drug discovery for their potential to improve physicochemical properties, such as aqueous solubility and metabolic stability, compared to their flat, aromatic counterparts . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use. Researchers should handle this material with appropriate precautions in a controlled laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

673474-47-0

Molecular Formula

C21H26O

Molecular Weight

294.4 g/mol

IUPAC Name

(2,2-dimethyl-4-phenylhex-3-enoxy)methylbenzene

InChI

InChI=1S/C21H26O/c1-4-19(20-13-9-6-10-14-20)15-21(2,3)17-22-16-18-11-7-5-8-12-18/h5-15H,4,16-17H2,1-3H3

InChI Key

SMBDTYIJQGSKOE-UHFFFAOYSA-N

Canonical SMILES

CCC(=CC(C)(C)COCC1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [6-(Benzyloxy)-5,5-dimethylhex-3-en-3-yl]benzene typically involves the following steps:

    Formation of the Benzyloxy Group: This can be achieved by reacting benzyl alcohol with a suitable halogenating agent to form benzyl halide, which is then reacted with a phenol derivative to form the benzyloxy group.

    Attachment of the Dimethylhexenyl Chain: The dimethylhexenyl chain can be introduced through a series of reactions involving alkenylation and subsequent functional group transformations.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Reduction reactions can target the double bond in the dimethylhexenyl chain, converting it to a saturated alkyl chain.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Reagents such as halogens (e.g., Br₂) and nitrating agents (e.g., HNO₃) are commonly used.

Major Products:

    Oxidation: Benzaldehyde, benzoic acid derivatives.

    Reduction: Saturated alkyl chain derivatives.

    Substitution: Halogenated or nitrated benzene derivatives.

Scientific Research Applications

Pharmaceutical Applications

  • Drug Development : The compound's structural features make it a candidate for drug development, particularly in the synthesis of novel therapeutic agents. Its ability to interact with biological targets at the molecular level is crucial for understanding its potential as a drug candidate. Interaction studies often utilize techniques such as molecular docking and in vitro assays to assess binding affinity and biological activity.
  • Cytotoxicity Studies : Recent studies have evaluated the cytotoxic effects of compounds structurally related to [6-(Benzyloxy)-5,5-dimethylhex-3-en-3-yl]benzene against various cancer cell lines. For instance, derivatives demonstrated significant cytotoxicity with IC50 values comparable to established chemotherapeutic agents .
  • Multi-Kinase Inhibition : The compound has been investigated as part of hybrid molecules aimed at inhibiting multiple kinases involved in cancer progression. These hybrids have shown promising results in inhibiting cancer cell growth and inducing apoptosis .

Material Science Applications

  • Polymer Chemistry : The unique reactivity of this compound allows it to be utilized in polymer synthesis. It can serve as a monomer or a cross-linking agent in the production of advanced materials with tailored properties.
  • Coatings and Adhesives : Due to its chemical structure, the compound may enhance the performance of coatings and adhesives by improving their adhesion properties and resistance to environmental factors.

Synthesis and Mechanisms

The synthesis of this compound typically involves several steps:

  • Formation of the Benzyloxy Group : This can be achieved through standard alkylation reactions.
  • Alkene Formation : The introduction of the dimethylhexenyl moiety often involves olefin metathesis or other coupling reactions.
  • Purification : The final product is purified using techniques such as column chromatography to achieve the desired purity for application in research or industrial settings.

Case Studies

  • Cancer Therapeutics : A study highlighted the effectiveness of derivatives based on this compound against human colon cancer cells (HCT-116), showing significant inhibition rates that suggest potential for further development into cancer therapies .
  • Material Innovations : Research into polymer applications demonstrated that incorporating this compound into polymer matrices improved mechanical properties compared to traditional materials.

Mechanism of Action

The mechanism by which [6-(Benzyloxy)-5,5-dimethylhex-3-en-3-yl]benzene exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared below with analogous benzene derivatives and aliphatic-ethereal hybrids (Table 1).

Table 1: Structural Comparison

Compound Name Key Functional Groups Molecular Features CAS Number (if available)
[6-(Benzyloxy)-5,5-dimethylhex-3-en-3-yl]benzene Benzene, benzyl ether, alkene, dimethyl Branched alkene with aromatic ether Not provided
4-(Benzyloxy)-3-phenethoxybenzaldehyde (from ) Benzene, benzyl ether, phenethyl ether, aldehyde Two ethers, aldehyde group Not provided
6-Phenyldodecane (from ) Benzene, long alkyl chain Linear alkyl chain attached to benzene 2719-62-2
Benzeneacetaldehyde (from ) Benzene, acetaldehyde Aldehyde-substituted benzene 122-78-1

Key Observations :

  • Ether Functionality: Unlike 6-Phenyldodecane (a simple alkylbenzene), the target compound and 4-(benzyloxy)-3-phenethoxybenzaldehyde contain ether linkages.
  • Unsaturation : The hex-3-en-3-yl chain introduces a conjugated double bond absent in 6-Phenyldodecane and Benzeneacetaldehyde. This feature may increase susceptibility to electrophilic additions or polymerization compared to fully saturated analogs.

Physicochemical Properties

Table 2: Physicochemical Comparison

Property This compound 6-Phenyldodecane 4-(Benzyloxy)-3-phenethoxybenzaldehyde
Molecular Weight (g/mol) ~298 (estimated) 246.4 ~316 (estimated)
Boiling Point Higher (due to branching and ether polarity) Lower (nonpolar chain) Moderate (polar aldehyde group)
Solubility Soluble in ethyl acetate, DMF Soluble in hexane Soluble in polar aprotic solvents
Stability Air-stable (alkene may require inert storage) Highly stable Light-sensitive (aldehyde oxidation)

Notes:

  • The target compound’s branched structure likely elevates its boiling point compared to linear-chain analogs like 6-Phenyldodecane.
  • The benzyloxy group improves solubility in moderately polar solvents, contrasting with the nonpolar 6-Phenyldodecane .

Biological Activity

[6-(Benzyloxy)-5,5-dimethylhex-3-en-3-yl]benzene is a synthetic organic compound notable for its unique structure and potential biological activities. This article explores its biological activity, synthesis, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The compound features a benzyloxy group attached to a dimethylhexene backbone, which contributes to its lipophilicity and potential interactions with biological systems. Its molecular formula is C15H22OC_{15}H_{22}O, and it has a molecular weight of approximately 234.34 g/mol.

Synthesis

The synthesis of this compound typically involves:

  • Formation of the Hexene Backbone : Utilizing Grignard reactions or other alkylation methods to construct the hexene structure.
  • Benzylation : The introduction of the benzyloxy group through nucleophilic substitution reactions.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of compounds similar to this compound. For instance, derivatives with benzoxazole structures exhibited significant activity against various Gram-positive and Gram-negative bacteria as well as fungi like Candida albicans . The Minimum Inhibitory Concentration (MIC) values ranged from 250 µg/ml to 7.81 µg/ml, indicating a broad spectrum of activity.

Antioxidant Activity

Research has indicated that compounds with similar structural motifs possess antioxidant properties. These compounds can scavenge free radicals and inhibit lipid peroxidation, which is crucial in preventing oxidative stress-related diseases.

Enzyme Inhibition

The compound may also interact with specific enzymes involved in metabolic pathways. For example, studies on related compounds suggest potential inhibition of protein kinases and phosphatases, which are critical in regulating cellular processes .

Case Studies

StudyFindingsMethodology
Pottorf et al. (2008)Demonstrated antimicrobial activity against drug-resistant strainsIn vitro assays against bacterial and fungal cultures
RSC Publishing (2024)Explored enzyme inhibition propertiesEnzyme kinetics and inhibition assays

Q & A

Q. What are the standard synthetic routes for [6-(Benzyloxy)-5,5-dimethylhex-3-en-3-yl]benzene, and what key intermediates are involved?

Answer: A typical synthesis involves benzyloxy protection of hydroxyl groups, olefin formation via elimination or Wittig reactions, and alkylation for dimethyl substitution. For example:

Benzyloxy Protection : Use NaH/THF to deprotonate a phenol intermediate, followed by benzyl bromide alkylation (similar to the procedure in ) .

Olefin Formation : Employ acid-catalyzed elimination (e.g., using H₂SO₄) or transition-metal-mediated cross-coupling (e.g., Heck reaction) to install the hex-3-en-3-yl moiety.

Dimethyl Substitution : Introduce dimethyl groups via Grignard or organozinc reagents.
Key intermediates include protected phenols (e.g., 3,5-bis(benzyloxy) derivatives) and enol ether precursors.

Q. How can NMR spectroscopy resolve structural ambiguities in this compound, such as regioisomerism or stereochemistry?

Answer:

  • ¹H NMR : Compare coupling constants (e.g., J values for vinyl protons in the hex-3-en-3-yl group) to distinguish cis/trans isomers.
  • ¹³C NMR : Identify quaternary carbons (e.g., C-5 dimethyl groups) and benzyloxy aromatic carbons (δ ~70-80 ppm for CH₂ in benzyl groups) .
  • 2D Techniques (HSQC, COSY) : Map connectivity between aromatic protons and the hex-3-en-3-yl chain.

Q. What safety precautions are critical when handling this compound?

Answer:

  • Ventilation : Use fume hoods to avoid inhalation of aerosols (common with benzyloxy compounds) .
  • Storage : Store in inert atmospheres (N₂/Ar) at 2–8°C to prevent degradation of the enol ether moiety.
  • Incompatibilities : Avoid strong acids/bases that may hydrolyze the benzyloxy group .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts during the synthesis of this compound?

Answer:

  • Temperature Control : Lower temperatures (0–5°C) during benzyloxy protection reduce polysubstitution .
  • Catalyst Screening : Test palladium catalysts (e.g., Pd(dppf)Cl₂) for regioselective cross-coupling, as described in Suzuki-Miyaura protocols .
  • Solvent Optimization : Use polar aprotic solvents (e.g., THF/DMF) to stabilize intermediates.

Q. What computational methods (e.g., DFT) predict the compound’s reactivity in nucleophilic or electrophilic reactions?

Answer:

  • Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO/LUMO energies to identify reactive sites (e.g., electron-rich benzyloxy groups or electron-deficient enol ether carbons).
  • Transition State Modeling : Simulate pathways for benzyloxy deprotection or olefin epoxidation using software like Gaussian or ORCA.
  • Reference Data : Compare with SMILES-based predictions (e.g., PubChem’s canonical SMILES for analogous compounds) .

Q. How can contradictory spectroscopic data (e.g., mass vs. NMR results) be resolved for this compound?

Answer:

  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₂₀H₂₂O₂) to rule out isotopic interference.
  • Deuterated Solvents : Use DMSO-d₆ or CDCl₃ to eliminate solvent peaks overlapping with aromatic signals.
  • Cross-Validation : Compare with literature data for structurally similar compounds, such as 3,5-dimethoxyethylbenzene derivatives .

Q. What strategies improve the stability of this compound in aqueous media for biological assays?

Answer:

  • Liposomal Encapsulation : Use phosphatidylcholine-based liposomes to shield the hydrophobic core.
  • pH Buffering : Maintain neutral pH (6.5–7.5) to prevent acid-catalyzed hydrolysis of the enol ether .
  • Antioxidants : Add ascorbic acid (0.1–1 mM) to inhibit radical-mediated degradation.

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